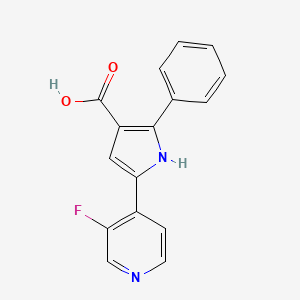
1H-Pyrrole-3-carboxylic acid, 5-(3-fluoro-4-pyridinyl)-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-3-carboxylic acid,5-(3-fluoro-4-pyridinyl)-2-phenyl- is a synthetic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This particular compound is characterized by the presence of a carboxylic acid group at the third position, a phenyl group at the second position, and a 3-fluoro-4-pyridinyl group at the fifth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxylic acid,5-(3-fluoro-4-pyridinyl)-2-phenyl- typically involves multi-step organic reactions. One common approach is the condensation of a suitable pyrrole precursor with a fluorinated pyridine derivative under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
化学反应分析
Types of Reactions
1H-Pyrrole-3-carboxylic acid,5-(3-fluoro-4-pyridinyl)-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced pyrrole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while substitution reactions may produce various substituted pyrrole compounds.
科学研究应用
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: Potential use in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Applications in the development of new materials, such as polymers and coatings.
作用机制
The mechanism of action of 1H-Pyrrole-3-carboxylic acid,5-(3-fluoro-4-pyridinyl)-2-phenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
1H-Pyrrole-3-carboxylic acid,2-phenyl-: Lacks the fluorinated pyridine group, resulting in different chemical properties.
1H-Pyrrole-3-carboxylic acid,5-(4-pyridinyl)-2-phenyl-:
Uniqueness
1H-Pyrrole-3-carboxylic acid,5-(3-fluoro-4-pyridinyl)-2-phenyl- is unique due to the presence of the fluorinated pyridine group, which can influence its chemical reactivity, biological activity, and potential applications. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
属性
分子式 |
C16H11FN2O2 |
|---|---|
分子量 |
282.27 g/mol |
IUPAC 名称 |
5-(3-fluoropyridin-4-yl)-2-phenyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C16H11FN2O2/c17-13-9-18-7-6-11(13)14-8-12(16(20)21)15(19-14)10-4-2-1-3-5-10/h1-9,19H,(H,20,21) |
InChI 键 |
WDJUSAQAZXHDEC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C=C(N2)C3=C(C=NC=C3)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















